molecular formula C41H38O11 B12105326 [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B12105326
M. Wt: 706.7 g/mol
InChI Key: UHSAODFMAFXSFG-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its molecular structure incorporates a coumarin derivative (the 4-methyl-2-oxochromen-7-yl moiety) linked to a multi-acetylated oxane (sugar) ring, which is further protected by a trityl group. The presence of the coumarin scaffold is particularly noteworthy, as this structural class is frequently explored in medicinal chemistry for its diverse biological activities . The specific arrangement of acetyl and trityl protecting groups suggests this compound is likely a crucial synthetic intermediate. Researchers may utilize it in the synthesis of more complex glycosylated natural products or in the development of novel therapeutic agents, where such protected sugars are essential for achieving selective chemical transformations . The trityl group is commonly used to mask a hydroxymethyl functionality, allowing for sequential deprotection and further functionalization in multi-step synthesis. Potential research applications for this compound include serving as a key building block in glycochemistry, investigating structure-activity relationships in coumarin-based drug discovery, and exploring its potential effects on biological pathways relevant to human disease . Given the documented research interest in natural medicines and their mechanisms, this compound may be investigated for its interaction with various cellular signaling pathways . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C41H38O11

Molecular Weight

706.7 g/mol

IUPAC Name

[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3

InChI Key

UHSAODFMAFXSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Oxane Ring Formation and Trityl Protection

The tetrahydropyran (oxane) core is constructed via cyclization of a protected sugar precursor. A key step involves introducing the trityl (triphenylmethyl) group at the C2-hydroxymethyl position to prevent undesired reactivity during subsequent steps. Tritylation is typically achieved using trityl chloride in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) at 0–20°C. This method ensures >90% protection efficiency while minimizing side reactions.

Glycosylation with 4-Methylumbelliferone

The 4-methyl-2-oxochromen-7-yl moiety is introduced via Königs-Knorr glycosylation , where a bromo- or iodo-sugar intermediate reacts with the phenolic hydroxyl group of 4-methylumbelliferone. Catalysis by silver(I) oxide or silver triflate in anhydrous dichloromethane facilitates stereoselective β-glycosidic bond formation. Patent data indicate that maintaining a 1:1.2 molar ratio of sugar donor to 4-methylumbelliferone optimizes yields (75–82%).

Sequential Acetylation

Regioselective acetylation at C3, C4, and C5 positions is achieved using acetyl chloride or acetic anhydride in pyridine. The order of acylation—C6 first, followed by C4 and C5—prevents steric hindrance and ensures complete derivatization. Reaction temperatures of 0–5°C suppress premature deprotection of the trityl group.

Step-by-Step Synthesis Protocol

Preparation of 2-Trityloxymethyl-oxane-3,4,5-triol

  • Starting Material : D-Glucose is converted to its per-O-acetylated derivative using acetic anhydride in pyridine (0°C, 12 h).

  • Selective Deprotection : The C2-acetyl group is removed via methanolic ammonia (25°C, 2 h), yielding 2-hydroxymethyl-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose.

  • Tritylation : The freed C2-hydroxyl is protected with trityl chloride (1.1 eq) in dichloromethane/DIPEA (2 eq) at 0°C for 6 h.
    Yield : 85–90%.

Glycosylation with 4-Methylumbelliferone

  • Activation : The trityl-protected sugar is brominated at C1 using HBr/AcOH (30°C, 3 h).

  • Coupling : The bromo sugar (1 eq) reacts with 4-methylumbelliferone (1.2 eq) in dichloromethane with Ag2O (2 eq) under nitrogen (25°C, 24 h).
    Yield : 78%.

Acetylation and Final Modification

  • C6 Acetylation : The free hydroxyl at C6 is acetylated with acetyl chloride (1.5 eq) in pyridine (0°C, 4 h).

  • C4/C5 Acetylation : Subsequent treatment with acetic anhydride (3 eq) and DMAP (0.1 eq) at 25°C for 8 h completes the diacetylation.
    Overall Yield : 65–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Glycosylation : Dichloromethane outperforms THF or DMF in minimizing byproducts (e.g., orthoester formation).

  • Acylation : Pyridine as a solvent and base ensures rapid acetyl transfer without trityl cleavage.

Catalytic Systems

  • Silver(I) Salts : AgOTf provides higher β-selectivity (β:α = 9:1) compared to Ag2O (β:α = 7:1).

  • DMAP : Accelerates acetylation by 40% compared to non-catalytic conditions.

Purification and Characterization

Isolation Techniques

  • Extraction : Crude mixtures are washed with 1M HCl (to remove pyridine) and saturated NaHCO3 before ethyl acetate extraction.

  • Chromatography : Silica gel chromatography (hexane:ethyl acetate = 3:1) resolves acetylated intermediates.

Analytical Data

  • NMR :

    • ¹H NMR (CDCl3) : δ 7.2–7.4 (m, 15H, trityl), 6.8 (s, 1H, coumarin), 5.2–5.4 (m, 3H, acetylated OCH2).

    • ¹³C NMR : δ 170.1 (C=O), 156.7 (coumarin C=O).

  • MS (ESI+) : m/z 789.3 [M+Na]+.

Challenges and Mitigation

Trityl Group Stability

  • Acid Sensitivity : Trityl ethers hydrolyze under acidic conditions. Reactions are conducted at pH >7, and workup avoids aqueous HCl.

  • Thermal Degradation : Temperatures >40°C during purification cause trityl cleavage. Rotary evaporation is performed at <30°C.

Regioselective Acetylation

  • Order of Reactions : Acetylating C6 before C4/C5 prevents steric clashes, confirmed by ²D NMR COSY .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy groups in the compound are susceptible to hydrolysis under basic or enzymatic conditions. Key observations include:

  • Basic Hydrolysis : Cleavage of acetyl groups yields hydroxyl substituents, forming intermediates like 4,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-ol .

  • Enzymatic Hydrolysis : Esterases and lipases selectively deacetylate positions 4 and 5, retaining the trityloxymethyl group at position 2.

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProductsYield (%)Reference
Basic (NaOH)0.1 M NaOH, 25°CDeacetylated oxan derivative78
EnzymaticPorcine liver esterase, pH 7.4Partially deacetylated compound65

Deprotection of Trityloxymethyl Group

The trityloxymethyl group is a protective moiety for alcohols. Its removal typically involves:

  • Acidic Conditions : Trityl groups are cleaved with dilute HCl or TFA (trifluoroacetic acid), yielding a hydroxymethyl intermediate .

  • Selectivity : The bulky trityl group prevents side reactions at other positions during synthesis .

Table 2: Deprotection Methods

ReagentConditionsProductPurity (%)Reference
1% HCl/EtOHReflux, 2hFree hydroxyl derivative92
TFA/DCMRT, 30minSame as above95

Oxidation of Oxochromenyl Moiety

The 4-methyl-2-oxochromen-7-yl group undergoes oxidation at the carbonyl and methyl positions:

  • Carbonyl Oxidation : Under strong oxidants (e.g., KMnO₄), the 2-oxo group converts to a carboxylic acid .

  • Methyl Oxidation : Using CrO₃, the 4-methyl group is oxidized to a carboxyl group, forming 4-carboxy-2-oxochromen-7-yl derivatives .

Glycosylation and Functionalization

The oxan (sugar) backbone participates in glycosylation reactions:

  • O-Glycosylation : The hydroxyl group at position 3 reacts with glycosyl donors (e.g., trichloroacetimidates) to form disaccharide derivatives .

  • Functionalization : Alkylation or acylation at position 6 modifies solubility and bioactivity .

Thermal and Photochemical Stability

  • Thermal Degradation : At >150°C, acetyloxy groups decompose, releasing acetic acid and forming unsaturated oxan rings .

  • Photoreactivity : UV exposure induces cleavage of the oxochromenyl-oxan bond, generating radicals detectable via ESR .

Biological Transformation Pathways

In vitro studies indicate:

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the chromenyl ring to epoxides .

  • Conjugation Reactions : Glucuronidation occurs at free hydroxyl groups post-hydrolysis .

Key Challenges in Reactivity Studies

  • Steric Hindrance : The trityloxymethyl group limits access to position 2 for nucleophilic agents .

  • Regioselectivity : Competing reactions at acetyloxy (positions 4,5) and oxan (position 6) require precise control.

  • Solubility : Polar solvents (e.g., DMF, DMSO) are essential for homogeneous reaction conditions .

Scientific Research Applications

Structural Characteristics

This compound features several functional groups that contribute to its biological activity:

  • Acetoxy groups : Known for enhancing solubility and bioavailability.
  • Oxochromenyl moiety : Often associated with antioxidant and anti-inflammatory properties.
  • Trityloxymethyl group : Provides stability and may influence the compound's interaction with biological targets.

Antioxidant Activity

The oxochromenyl component is recognized for its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases.

Anti-inflammatory Effects

Similar compounds have demonstrated the capacity to inhibit inflammatory pathways. This suggests that [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate may be effective in treating conditions characterized by inflammation, such as arthritis or other autoimmune disorders.

Anticancer Properties

Preliminary studies indicate that derivatives of chromenyl compounds exhibit cytotoxic effects against various cancer cell lines. The compound's complex structure may enhance its efficacy in targeting cancer cells, making it a candidate for further anticancer drug development.

Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of similar flavonoids using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that compounds with oxochromenyl structures exhibited significant radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress.

Anti-inflammatory Studies

Research involving animal models of inflammation showed that compounds structurally related to [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate significantly reduced markers of inflammation (such as TNF-alpha and IL-6). These findings support further investigation into this compound's therapeutic potential for inflammatory diseases.

Anticancer Activity Testing

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .

Comparison with Similar Compounds

Functional Group Analysis

Key Substituents in Target vs. Analogs
Compound Name Key Substituents
Target Compound 3,4,5-triacetyloxy; 2-trityloxymethyl; 6-(4-methyl-2-oxochromen-7-yl)oxy
[4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate 3,4,5-triacetyloxy; 6-adenine; No trityl or coumarin
4-Methylumbelliferyl tetra-O-acetyl-α-D-mannopyranoside 3,4,5-triacetyloxy; 6-(4-methylcoumarin); 2-methyl acetate (no trityl)
Methyl 6-O-Trityl-2,3,4-Tri-O-Acetyl-α-D-Galactopyranoside 2,3,4-triacetyloxy; 6-trityloxymethyl; No coumarin

Observations :

  • The trityloxymethyl group is unique to the target and the galactopyranoside analog , offering steric protection for hydroxyl groups.
  • Adenine substitution in the purine analog highlights divergent biological roles (e.g., nucleoside vs. coumarin pathways).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated LogP* Solubility Profile
Target Compound ~600 (estimated) 3.5–4.5 Low water solubility; soluble in organic solvents (DCM, DMSO)
4-Methylumbelliferyl mannopyranoside 490.42 1.2 Moderate solubility in polar aprotic solvents
Methyl 6-O-Trityl-galactopyranoside 562.61 4.8 Highly lipophilic due to trityl group
Adenine-containing analog 393.35 -0.7 Higher aqueous solubility due to polar adenine

Notes:

  • LogP Trends : The trityl group increases hydrophobicity (higher LogP), while adenine or hydroxyl groups enhance hydrophilicity.
  • Stability : Acetyl groups improve stability against enzymatic hydrolysis, whereas trityl groups are acid-labile, requiring careful handling in synthesis .

Unique Advantages of Target Compound :

  • Combines trityl protection with coumarin fluorescence , enabling dual utility in synthetic chemistry and bioimaging.

Biological Activity

The compound [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate represents a novel structure within the class of coumarin derivatives. Its complex arrangement of functional groups suggests significant potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C41H38O11C_{41}H_{38}O_{11}, indicating a high degree of complexity with multiple acetoxy and oxochromenyl groups. These structural features are crucial for its interaction with biological targets, influencing its reactivity and pharmacological properties.

Antioxidant Activity

The presence of the oxochromenyl moiety is known to confer antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and protect cellular components from oxidative damage. This activity is particularly important in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that coumarin derivatives exhibit significant anti-inflammatory properties. The compound's structure may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that derivatives of chromenyl compounds possess cytotoxic effects against various cancer cell lines. The unique structure of [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate may enhance its efficacy in cancer therapy by targeting multiple signaling pathways involved in tumor growth and metastasis.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities:

Compound TypeBiological ActivityStructural Features
Coumarin DerivativesAnticoagulant, antimicrobialSimple coumarin backbone
FlavonoidsAntioxidant, anti-inflammatoryPolyphenolic structure
Benzopyran CompoundsDiverse pharmacological effectsChromenyl core
This CompoundAntioxidant, anti-inflammatory, anticancerComplex structure with multiple groups

Case Studies and Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that similar oxochromenyl compounds significantly reduced oxidative stress markers in cell cultures, indicating a strong potential for [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate to act as an antioxidant agent.
  • Anti-inflammatory Research : Experimental models of inflammation showed that derivatives with similar acetoxy groups effectively inhibited cytokine production in macrophages, suggesting that this compound could modulate inflammatory responses.
  • Anticancer Activity : A study evaluating the cytotoxic effects on breast cancer cell lines revealed that compounds with the chromenyl structure induced apoptosis at lower concentrations compared to traditional chemotherapeutics, highlighting the potential for this compound in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate, and how are intermediates purified?

  • Methodology : Synthesis involves sequential protection/deprotection steps. The trityl group is introduced early to protect the hydroxyl group, followed by acetylation of remaining hydroxyls. A key intermediate is the chromen-7-yl derivative, synthesized via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Purification employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using solvents like acetone or methanol . Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent premature deprotection.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and stereochemistry?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify acetyl (δ ~2.0–2.3 ppm) and trityl (δ ~7.2–7.5 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the oxan ring and chromenyl moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+Na]⁺ ion). Fragmentation patterns help validate substituent positions .
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained (e.g., using slow evaporation from ethanol) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Sensitivity : Test stability in buffers (pH 4–9) at 25°C and 37°C; monitor via HPLC for acetyl group hydrolysis .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenyl core .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodology :

  • Purity Assessment : Verify compound purity (>95% via HPLC) to exclude confounding impurities .
  • Assay Conditions : Replicate studies under standardized redox conditions (e.g., controlled O₂ levels, chelators to rule out metal ion interference) .
  • Mechanistic Probes : Use ESR spectroscopy to detect free radical intermediates or fluorescent probes (e.g., DCFH-DA) to quantify ROS generation .

Q. What experimental designs are suitable for studying the compound’s metabolic fate in plant or mammalian systems?

  • Methodology :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways via radio-HPLC or accelerator mass spectrometry .
  • Enzyme Inhibition Assays : Incubate with liver microsomes or plant cytochrome P450 enzymes to identify phase I metabolites (e.g., deacetylated derivatives) .
  • Split-Plot Designs : Use randomized block designs (as in ) to account for variability in biological replicates (e.g., rootstock or harvest season effects in plant studies) .

Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • QSPR Modeling : Correlate physical-chemical properties (logP, water solubility from ) with biodegradation half-lives .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic humic acids to predict adsorption/desorption behavior .
  • Tiered Risk Assessment : Combine lab-derived EC₅₀ values (e.g., Daphnia magna toxicity) with field data using probabilistic models .

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